N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-14-11-12-17(13-15(14)2)30(28,29)22-21-24-20(23-16-7-3-4-8-16)18-9-5-6-10-19(18)27(21)26-25-22/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSXZVWJYNMOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions to form the triazole ring.
Quinazoline Ring Formation: The triazole intermediate is then reacted with a suitable reagent to form the quinazoline ring.
Cyclopentyl Substitution: Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding the corresponding amine and sulfonic acid
Scientific Research Applications
Structure and Composition
- Chemical Formula : C22H23N5O2S
- Molecular Weight : 421.51 g/mol
- CAS Number : 904587-52-6
The compound features a triazole ring fused with a quinazoline structure, which is known for its biological activity. The sulfonyl group and cyclopentyl moiety enhance its pharmacological properties.
Anticancer Activity
Recent studies indicate that N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
Case Study:
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary findings suggest it possesses activity against both gram-positive and gram-negative bacteria.
Experimental Findings:
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics . This positions it as a candidate for further development in antimicrobial therapies.
Neuroprotective Effects
Research into neurodegenerative diseases has highlighted the potential neuroprotective effects of compounds similar to this compound.
Insights:
Studies have suggested that such compounds can modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease . Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole and quinazoline rings are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazolines and related fused heterocycles exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings on Anticancer Activity
Biological Activity
N-Cyclopentyl-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a triazole ring and a quinazoline moiety, both of which are known for their pharmacological significance. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be broken down as follows:
- Cyclopentyl group : Contributes to lipophilicity and potential CNS activity.
- Triazole ring : Known for its role in drug design due to its ability to form hydrogen bonds.
- Quinazoline moiety : Associated with various biological activities including anti-cancer properties.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of 11-beta-hydroxysteroid dehydrogenase, which is crucial in cortisol metabolism and has implications in metabolic disorders such as type II diabetes mellitus .
- Receptor Modulation : Research indicates that compounds with similar structures can function as antagonists at specific receptors (e.g., CCR3), which are involved in inflammatory responses .
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-diabetic Activity : By inhibiting enzymes related to glucose metabolism, this compound shows promise in managing blood sugar levels .
- Anti-inflammatory Properties : Its ability to modulate chemokine receptors suggests potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
Q & A
Q. How does structural modification (e.g., substituent variation) alter physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
